6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate
Overview
Description
6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes tert-butyl, ethyl, and methyl groups attached to a pyrazolo[3,4-c]pyridine core. The presence of these groups imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyridine derivatives, followed by esterification to introduce the dicarboxylate groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The tert-butyl, ethyl, and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of tert-butyl, ethyl, and methyl groups influences its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives with different substituents. For example:
- 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate
- 6-tert-Butyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate lies in its specific combination of substituents, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-7-8-18(9-11(10)16-17(12)5)14(20)22-15(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQIUPMERSMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCN(CC2=NN1C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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